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Compound of Interest

Compound Name: Nickel formate

Cat. No.: B3367021

Introduction Solution-processed thin films from nickel formate precursors offer a versatile and
cost-effective method for fabricating high-quality nickel oxide (NiOx) layers. NiOx is a p-type
semiconductor with a wide bandgap, making it an excellent material for various optoelectronic
applications.[1][2] The use of a nickel formate-based organometallic ink allows for the
formation of conformal, high-performance thin films through simple spin-coating and thermal
annealing processes.[3][4] A key advantage is the potential for lower processing temperatures
compared to other precursors like nickel nitrate, which can require annealing up to 500°C.[3][4]
[5] Complexing nickel formate with ethylenediamine can further reduce the required
decomposition temperature, making the process compatible with flexible plastic substrates that
cannot withstand prolonged heat above 150°C.[3][4]

Primary Application: Hole Transport Layers (HTLs) in Photovoltaics Nickel oxide thin films
derived from nickel formate are particularly effective as hole transport layers (HTLS) in organic
photovoltaic (OPV) devices.[6][7][8] An effective HTL requires high transmission at operational
wavelengths and a work function that aligns well with the energy levels of the active donor
polymer in the photovoltaic cell.[3] NiOx films produced by this method meet these
requirements, forming charge-selective contacts that efficiently extract holes while blocking
electrons.[4][7] The surface of these films is often a mixture of NiOx, Ni(OH)z, and NiOOH,
which can be further modified with treatments like O2-plasma to optimize performance.[3][4]

Other Potential Applications Given its properties, NiOx is a material of fundamental interest and
has been utilized in a range of energy-related technologies, including:
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Catalysis[3][4]

Batteries[3][4]

Fuel Cells[3][4]

Electrochromic devices

Gas sensors

Quantitative Data Summary

The performance of NiOx thin films as HTLs in organic photovoltaic devices is highly dependent
on the post-deposition annealing temperature. The table below summarizes the key
performance metrics of a bulk-heterojunction (BHJ) solar cell using a NiOx HTL derived from a
nickel formate-ethylenediamine precursor, annealed at different temperatures.

Annealing Temperature Short-Circuit Current (Jsc)
(°C) (mAlcm?)

Notes

Low conversion of the

precursor to NiOx, resulting in
150 1.7 , ,

lower carrier extraction

efficiency.[6][7]

Significant increase in Jsc,

indicating more efficient
250 11.2 _

precursor conversion to

conductive NiOx.[6][7]

Leads to amorphous thin films

with increased conductivity
>250 .

and higher surface oxygen

content.[3][4]

Detailed Experimental Protocols
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This section provides detailed protocols for fabricating NiOx thin films using a nickel formate-

based solution.

Protocol 1: Preparation of Nickel Formate-Ethylenediamine Ink

This protocol describes the formulation of the organometallic precursor ink.

Combine Components: In a suitable container, combine nickel formate (1 g) with ethylene
glycol (10 ml).[4]

Add Complexing Agent: Add ethylenediamine (0.87 ml) to the mixture.[4]

Dissolution: Heat and shake the mixture multiple times until the nickel formate is fully
dissolved. The resulting ink should be a deep purple color.[4]

Filtration: Allow the solution to cool to near ambient temperature and filter it through a 0.45
um pore filter to remove any particulates.[4]

Working Solution: For spin coating, dilute the prepared ink in a 1:1 volume ratio with
nanopure water.[4]

Protocol 2: Thin Film Deposition by Spin Coating

This protocol details the deposition of the precursor ink onto a substrate.

e Substrate Preparation: Thoroughly clean the desired substrate (e.g., glass, ITO-coated

glass, or silicon). An O2-plasma cleaning step is recommended to ensure a hydrophilic and
contaminant-free surface.[4]

Dispensing: Place the substrate on the spin coater chuck. Dispense a sufficient amount of
the diluted ink (from Protocol 1, Step 5) to cover the substrate surface. Spin coating is a
technique that can produce uniform thin films by balancing centripetal force and solvent
evaporation.[9]

Spinning: Ramp up the spin coater to the desired speed (e.g., 3000-5000 rpm) and maintain
for a set duration (e.g., 30-60 seconds). The final film thickness is dependent on solution
viscosity and spin speed.
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« Initial Drying: A brief drying step on a hotplate (e.g., 100°C for 1-2 minutes) can be performed
to evaporate excess solvent before the final annealing.

Protocol 3: Post-Deposition Annealing and Treatment
This protocol describes the thermal conversion of the precursor film to nickel oxide.

o Thermal Annealing: Place the coated substrates in a furnace or on a hotplate in an air
atmosphere.

o Temperature Ramp: Ramp the temperature to the target value, typically between 250°C and
350°C. The complete decomposition of nickel formate dihydrate to NiO in air occurs in the
range of 240°C-280°C.[3]

o Dwell Time: Hold at the target temperature for a sufficient duration (e.g., 30-60 minutes) to
ensure complete conversion of the precursor to NiOx.

e Cooling: Allow the films to cool down to room temperature.

o (Optional) O2-Plasma Treatment: For applications like HTLs, a post-annealing Oz-plasma
treatment can further enhance device performance by increasing surface oxygen content
and favorably modifying the work function.[3][4][6]

Diagrams
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Experimental Workflow for NiOx Thin Film Fabrication
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Caption: Workflow from precursor ink synthesis to final device fabrication.
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Caption: Conversion of the precursor film to NiOx upon thermal annealing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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